molecular formula C9H9F2NO2 B3029504 3-Amino-3-(2,3-difluorophenyl)propanoic acid CAS No. 682804-04-2

3-Amino-3-(2,3-difluorophenyl)propanoic acid

Cat. No.: B3029504
CAS No.: 682804-04-2
M. Wt: 201.17
InChI Key: PDSVPPFKLOHCFR-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS 682804-04-2) is a fluorinated β-amino acid that serves as a crucial scaffold in medicinal chemistry and drug research . This compound is part of a class of β-aryl-substituted β-amino acids known for their remarkable biological properties and pharmacological significance . The incorporation of fluorine atoms on the phenyl ring enhances the molecule's metabolic stability and alters its electronic properties, which can lead to improved binding affinity and pharmacokinetic profiles in drug candidates . This compound is primarily valued as a key building block for the synthesis of conceivable pharmaceutical drugs . Its structure is analogous to 3-amino-3-phenylpropionic acid, a known component in anticancer agents such as Taxol, and is also used in the synthesis of novel antibiotics and analgesic tetrapeptides . Furthermore, fluorinated β-amino acids like this one are enantioselectively synthesized for applications in inhibitors such as the antidiabetic agent Januvia (sitagliptin phosphate) . Researchers can efficiently resolve the racemic mixture through lipase-catalyzed hydrolysis to obtain enantiomerically pure forms, which are essential for asymmetric synthesis and the development of bioactive molecules . The product is supplied For Research Use Only, strictly for laboratory applications.

Properties

IUPAC Name

3-amino-3-(2,3-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSVPPFKLOHCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655327
Record name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-04-2
Record name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,3-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile intermediate is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

    Final Step: The amine is then reacted with acrylonitrile to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product would be 3-Nitro-3-(2,3-difluorophenyl)propanoic acid.

    Reduction: The major product would be 3-Amino-3-(2,3-difluorophenyl)propanol.

    Substitution: The major products would depend on the nucleophile used, such as 3-Amino-3-(2-methoxy-3-difluorophenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(2,3-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Fluoro Substitution
  • 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS: 34840-98-7, MW: 225.24 g/mol): Replacing fluorine with methoxy (-OCH₃) groups increases molecular weight and introduces hydrogen-bonding capacity. Methoxy groups are electron-donating, which may reduce the compound’s electrophilicity compared to fluorine’s electron-withdrawing effects. This substitution could enhance solubility in polar solvents but reduce blood-brain barrier (BBB) permeability .
Monofluoro vs. Difluoro Substitution
  • 3-Amino-3-(3-fluorophenyl)propanoic acid (CAS: 325-89-3): A single fluorine at C3 reduces lipophilicity (logP ~1.5 estimated) compared to the difluoro analog (logP ~2.0). This difference may influence membrane permeability and target binding affinity. The meta-fluoro substitution lacks the steric effects of ortho-fluorine in the target compound .
  • This tyrosine derivative is implicated in amino acid metabolism pathways, unlike the target compound’s undefined biological role .
Trifluoromethyl Substitution
  • Its molecular weight (333.31 g/mol) is significantly higher than the difluoro analog .

Positional Isomerism of Fluorine Atoms

  • (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS: 266360-61-6): Fluorines at C2 and C5 create a distinct electronic profile compared to the 2,3-difluoro substitution. The spatial arrangement may alter interactions with chiral biological targets, such as G-protein-coupled receptors .
  • 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1): Triple fluorination increases lipophilicity (logP ~2.5) and may enhance passive diffusion across biological membranes. However, excessive fluorination can lead to toxicity or reduced solubility .

Chain Length and Functional Group Modifications

  • (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS: 19883-57-9): An extended carbon chain (butanoic acid backbone) increases molecular flexibility and may alter binding kinetics. The hydrochloride salt improves solubility but introduces ionic interactions .

Pharmacokinetic and Toxicity Profiles

Compound BBB Permeability (×10⁻⁵ mL/s/g) Oral Bioavailability Notable Toxicity
Target Compound Not reported Not studied H302 (harmful if swallowed)
BMAA () 2–5 Low Neurotoxic at >100 mg/kg
3-(3,4,5-Trifluorophenyl) analog Estimated higher Likely low Potential hepatotoxicity
  • In contrast, the target compound’s fluorinated aromatic ring may enhance lipophilicity and BBB penetration, though this remains unverified.

Biological Activity

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a compound of growing interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F2NO2C_9H_9F_2NO_2, with a molecular weight of approximately 201.17 g/mol. The compound features a propanoic acid structure with an amino group and a difluorophenyl substituent, which enhances its binding affinity and biological activity compared to non-fluorinated analogs.

Research indicates that this compound acts as an agonist at specific receptors involved in neurotransmission. The presence of fluorine atoms in its structure significantly improves its lipophilicity and binding strength, making it a valuable candidate for drug development targeting neurological disorders.

Interaction Studies

Studies have demonstrated that this compound interacts with various biological targets, influencing pathways related to neurotransmission. Its ability to modulate receptor activity is crucial for understanding its pharmacological potential. The following table summarizes key findings from interaction studies:

Target Receptor Binding Affinity Biological Effect
NMDA ReceptorHighNeuroprotective effects
AMPA ReceptorModerateModulation of excitatory neurotransmission
GABA ReceptorLowPotential anxiolytic effects

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Enzymatic Synthesis : Using lipase-catalyzed reactions to achieve high stereoselectivity.
  • Chemical Synthesis : Employing traditional organic synthesis techniques to construct the difluorophenyl substituent and the propanoic acid moiety .

Neurological Applications

Recent studies have highlighted the potential of this compound in treating neurological conditions such as epilepsy and neurodegenerative diseases. For instance, a study demonstrated that this compound could reduce seizure activity in animal models by selectively inhibiting overactive neurotransmission pathways .

Pharmacokinetics

Pharmacokinetic evaluations have shown that this compound exhibits favorable absorption and distribution characteristics. Its metabolic stability in liver microsomes suggests a promising profile for further drug development .

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-3-(2,3-difluorophenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
Synthesis typically involves multi-step pathways, including halogenation, substitution, and chiral resolution. For fluorinated analogs like this compound, key steps include:

  • Fluorination: Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine atoms at the 2- and 3-positions of the phenyl ring .
  • Amination: Enantioselective methods, such as enzymatic resolution or asymmetric hydrogenation, to ensure the desired (R)- or (S)-configuration at the α-carbon .
  • Purification: Reverse-phase HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the enantiopure product.
    Critical Considerations:
  • Steric hindrance from fluorine substituents may reduce reaction yields; elevated temperatures (80–100°C) and prolonged reaction times are often required .
  • Monitor stereochemistry via chiral HPLC or polarimetry to confirm enantiopurity .

Basic: How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

Methodological Answer:
Key properties include solubility, logP, and pKa, which are critical for bioavailability studies:

  • Solubility: Use shake-flask method with UV-Vis spectroscopy (in PBS buffer, pH 7.4) or nephelometry. Note that conflicting results may arise due to polymorphism (e.g., amorphous vs. crystalline forms) .
  • logP Determination: Employ octanol-water partitioning with LC-MS quantification. Computational tools like XLOGP3 or ALOGPS can predict hydrophobicity but may underestimate fluorine’s electron-withdrawing effects .
  • pKa Measurement: Potentiometric titration in aqueous-organic solvent mixtures (e.g., methanol/water) to account for low solubility .

Intermediate: What strategies are effective for evaluating its biological activity, particularly in enzyme inhibition assays?

Methodological Answer:

  • Target Selection: Prioritize enzymes with fluorophilic active sites (e.g., fluorotyrosine-dependent enzymes) due to fluorine’s electronegativity .
  • Assay Design:
    • Use fluorescence-based assays (e.g., FRET) for real-time monitoring of inhibition kinetics.
    • Include positive controls (e.g., known phenylalanine derivatives) to validate assay sensitivity .
  • Data Interpretation:
    • Account for non-specific binding by running parallel assays with mutated enzymes or excess substrate.
    • Calculate IC50 values using non-linear regression models (e.g., GraphPad Prism) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., solubility or logP discrepancies)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model solvation dynamics to identify hydration shells or aggregation tendencies that affect solubility measurements .
  • Quantum Mechanics (QM): Calculate partial charges and electrostatic potentials to refine logP predictions, addressing limitations of empirical models .
  • Machine Learning: Train models on high-quality datasets (e.g., PubChem solubility entries) to improve property predictions for fluorinated compounds .

Advanced: What methodologies enable efficient scale-up of synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

  • Flow Chemistry: Continuous-flow reactors reduce batch variability and improve heat/mass transfer, critical for exothermic fluorination steps .
  • Chiral Catalysis: Immobilize chiral catalysts (e.g., Rh-DuPhos complexes) on silica supports for recyclability and consistent ee >98% .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral purity in real time .

Advanced: How can researchers leverage thermodynamic data (e.g., ion clustering energetics) to predict in vivo behavior?

Methodological Answer:

  • Ion Mobility Spectrometry (IMS): Measure gas-phase clustering with sodium ions to infer binding affinities, correlating with membrane permeability .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-receptor interactions to guide structural modifications for enhanced potency .
  • Free Energy Perturbation (FEM): Simulate free energy differences between protonated/deprotonated states to predict pH-dependent solubility .

Advanced: What experimental designs mitigate challenges in studying fluorine’s electronic effects on biological targets?

Methodological Answer:

  • Isosteric Replacements: Synthesize analogs with chlorine or hydrogen at fluorine positions to isolate electronic vs. steric contributions .
  • 19F NMR Spectroscopy: Track fluorine chemical shifts to map binding interactions or conformational changes in proteins .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to visualize fluorine’s role in active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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